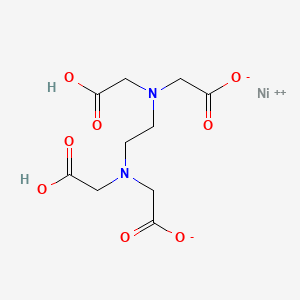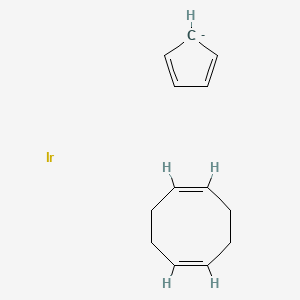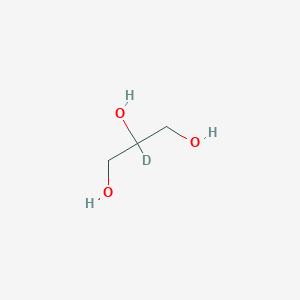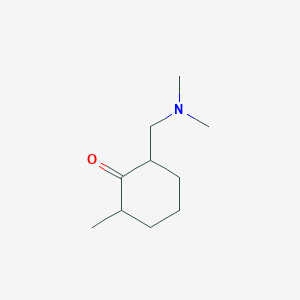
2-((Dimethylamino)methyl)-6-methylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dimethylamino)methyl)-6-methylcyclohexanone is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a dimethylamino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-6-methylcyclohexanone typically involves the reaction of 6-methylcyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts include acids or bases that can promote the nucleophilic addition of dimethylamine to the carbonyl group of 6-methylcyclohexanone.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
2-((Dimethylamino)methyl)-6-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-((Dimethylamino)methyl)-6-methylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-((Dimethylamino)methyl)-6-methylcyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The cyclohexanone ring provides a stable framework that can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-(Dimethylamino)pyridine: Known for its catalytic properties in organic synthesis.
2,4,6-Tris(dimethylaminomethyl)phenol: Used as a catalyst in epoxy resin chemistry.
Uniqueness
2-((Dimethylamino)methyl)-6-methylcyclohexanone is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H19NO/c1-8-5-4-6-9(10(8)12)7-11(2)3/h8-9H,4-7H2,1-3H3 |
InChIキー |
ZDAVLYNMOVBPQN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1=O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


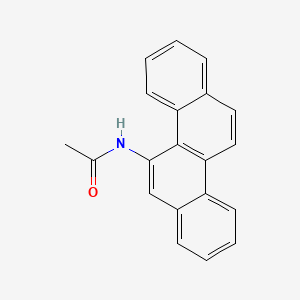
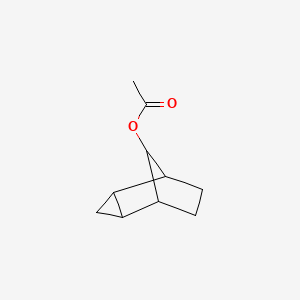
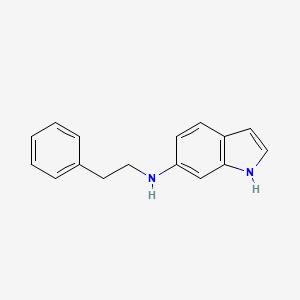

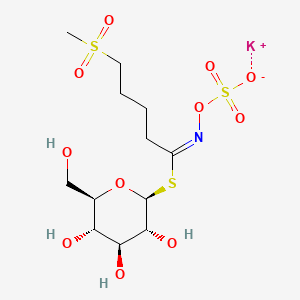
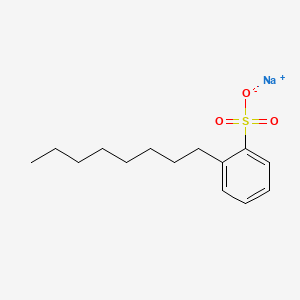
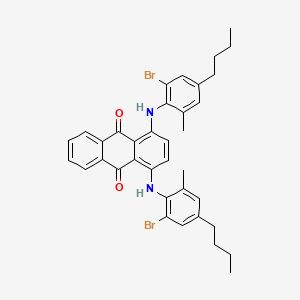
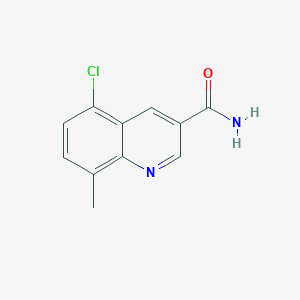
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)


